molecular formula C8H11NS2 B12619377 1-Amino-1-(phenylsulfanyl)ethane-1-thiol CAS No. 918139-35-2

1-Amino-1-(phenylsulfanyl)ethane-1-thiol

Cat. No.: B12619377
CAS No.: 918139-35-2
M. Wt: 185.3 g/mol
InChI Key: UBOBDMCHEOYWTF-UHFFFAOYSA-N
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Description

1-Amino-1-(phenylsulfanyl)ethane-1-thiol is an organosulfur compound characterized by the presence of both an amino group and a thiol group attached to an ethane backbone, with a phenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-(phenylsulfanyl)ethane with ammonia or an amine under suitable conditions to introduce the amino group. Another method includes the use of thiourea as a nucleophile to react with an alkyl halide, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(phenylsulfanyl)ethane-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-1-(phenylsulfanyl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(phenylsulfanyl)ethane-1-thiol is unique due to the combination of an amino group and a thiol group on the same molecule, providing distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

CAS No.

918139-35-2

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

1-amino-1-phenylsulfanylethanethiol

InChI

InChI=1S/C8H11NS2/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3

InChI Key

UBOBDMCHEOYWTF-UHFFFAOYSA-N

Canonical SMILES

CC(N)(S)SC1=CC=CC=C1

Origin of Product

United States

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